D-Ribose, 2-deoxy-2-fluoro-

Descripción general

Descripción

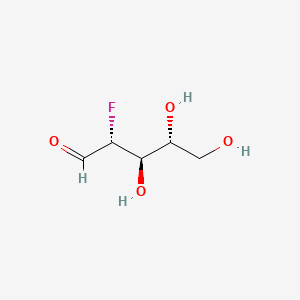

D-Ribose, 2-deoxy-2-fluoro- is a fluorinated derivative of ribose, a naturally occurring sugar This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the second carbon position of the ribose molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose, 2-deoxy-2-fluoro- typically involves the fluorination of a ribose derivative. One common method is the treatment of a protected ribose derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or acetyl hypofluorite. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and degradation of the product .

Industrial Production Methods: Industrial production of D-Ribose, 2-deoxy-2-fluoro- may involve enzymatic methods using nucleoside phosphorylases and 2-deoxyribosyltransferases. These enzymes facilitate the transfer of the fluorinated ribose moiety to a suitable nucleobase, resulting in the formation of the desired nucleoside . This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions: D-Ribose, 2-deoxy-2-fluoro- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of fluorine may influence the reaction pathways and products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the fluorine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azido derivative, while oxidation with potassium permanganate produces a carboxylic acid derivative .

Aplicaciones Científicas De Investigación

D-Ribose, 2-deoxy-2-fluoro- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of D-Ribose, 2-deoxy-2-fluoro- involves its incorporation into nucleic acids or metabolic pathways. The fluorine atom alters the compound’s interaction with enzymes and other biomolecules, leading to changes in activity and stability. For example, in PET imaging, the compound is phosphorylated by hexokinase and trapped in cells, allowing for the visualization of glucose uptake and metabolism .

Comparación Con Compuestos Similares

2-Deoxy-2-fluoro-D-glucose: A fluorinated glucose derivative used in PET imaging.

2-Deoxy-2-fluoro-β-D-arabinofuranose: Another fluorinated sugar with applications in nucleoside synthesis.

Comparison: D-Ribose, 2-deoxy-2-fluoro- is unique due to its specific structure and the presence of fluorine at the second carbon position. This modification enhances its stability and alters its biochemical properties compared to other fluorinated sugars. For instance, 2-Deoxy-2-fluoro-D-glucose is primarily used in glucose metabolism studies, while D-Ribose, 2-deoxy-2-fluoro- is more versatile in nucleoside synthesis and other applications .

Actividad Biológica

D-Ribose, 2-deoxy-2-fluoro- (often abbreviated as 2F-D-Ribose), is a modified sugar that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and implications for therapeutic applications.

Synthesis of 2-Deoxy-2-Fluoro-D-Ribose

The synthesis of 2-deoxy-2-fluoro-D-ribose involves various chemical methods that typically utilize electrophilic fluorination techniques. Recent advancements have improved the yields and efficiency of synthesizing this compound. For instance, a method involving diastereoselective fluorination of 2-deoxy-D-ribonolactone has been reported to yield high purity and efficiency, making it a viable precursor for further modifications and evaluations .

Antiviral Activity

The biological evaluation of 2F-D-Ribose has primarily focused on its antiviral properties. Studies have shown that while some fluorinated nucleosides exhibit significant antiviral activity against various viruses, 2F-D-Ribose itself has demonstrated limited efficacy:

- Cytotoxicity : In cell culture studies, prodrugs derived from 2-deoxy-2-fluoro-2-deoxyribose-1-phosphate failed to show cytotoxic effects against several viruses, including herpes simplex virus (HSV) and feline coronavirus. The effective concentrations (EC50) were found to be greater than 20 μM, indicating a lack of potent antiviral activity .

- Comparative Analysis : In contrast to other fluorinated nucleosides such as 2'-deoxy-2'-fluorouridine, which has shown promising antiviral effects against HCV and SARS-CoV-2 variants, 2F-D-Ribose did not exhibit similar profiles in preliminary studies .

Gene Silencing Potential

Research on oligonucleotides containing 2-deoxy-2-fluoro modifications suggests enhanced stability and efficacy in gene silencing applications. For example, antisense oligonucleotides (AS ONs) incorporating 2'-deoxy-2'-fluoro-D-ribose demonstrated superior performance in targeting specific mRNA sequences in human leukemia cells compared to unmodified counterparts. These AS ONs achieved over 90% knockdown efficiency at significantly lower doses .

Case Studies

- Case Study on Antiviral Efficacy : A study evaluated the antiviral activity of various fluorinated ribonucleosides against SARS-CoV-2. While compounds like PSI-6130 showed potent inhibition with low cytotoxicity, 2F-D-Ribose derivatives did not demonstrate significant activity, highlighting the need for further structural modifications to enhance efficacy .

- Gene Silencing Applications : In a comparative study on gene silencing efficacy, AS ONs containing 2-deoxy-2-fluoro modifications were able to maintain high intracellular concentrations for prolonged periods, suggesting their potential use in therapeutic settings for conditions like cancer where gene regulation is crucial .

Summary of Findings

| Property | D-Ribose, 2-Deoxy-2-Fluoro- | Comparison with Other Nucleosides |

|---|---|---|

| Antiviral Activity | Limited; EC50 > 20 μM | Other fluorinated nucleosides show significant activity |

| Cytotoxicity | No significant cytotoxic effects | Varies by compound |

| Gene Silencing Efficiency | High; >90% knockdown at lower doses | Unmodified AS ONs require higher doses |

Propiedades

IUPAC Name |

(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXSKVOTDPOAT-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222587 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-33-7 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.